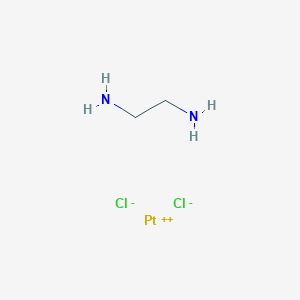

Dichloro(ethylenediamine)platinum(II)

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethane-1,2-diamine;platinum(2+);dichloride typically involves the reaction of platinum(II) chloride with ethane-1,2-diamine in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The general reaction can be represented as:

PtCl2+2en→Pt(en)2Cl2

where “en” stands for ethane-1,2-diamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration to optimize yield and purity. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality ethane-1,2-diamine;platinum(2+);dichloride .

化学反应分析

Hydrolysis Pathways

Pt(en)Cl₂ undergoes hydrolysis in aqueous solutions, forming aquated species critical for its biological and catalytic activity. Key findings include:

Hydrolysis Products and Mechanisms

-

In H₂O and D₂O, Pt(en)Cl₂ generates major ionic species such as [Pt(en)(H₂O)Cl]⁺ and [Pt(en)(H₂O)₂]²⁺ , alongside minor intermediates like [Pt(en)(OH)Cl]⁰ and [Pt(en)(OH)₂]⁰ .

-

Density functional theory (DFT) calculations confirm that hydrolysis proceeds via sequential chloride substitution by water, with activation energies influenced by ligand coordination geometry .

Kinetic Isotope Effects

-

Hydrolysis rates in D₂O are slower than in H₂O due to isotopic effects on O–H bond cleavage during ligand exchange .

| Hydrolysis Product | Detected Mass-to-Charge Ratio (m/z) | Dominant Pathway |

|---|---|---|

| [Pt(en)(H₂O)Cl]⁺ | 326.1 | Initial chloride substitution |

| [Pt(en)(H₂O)₂]²⁺ | 172.5 | Second substitution step |

| [Pt(en)(OH)Cl]⁰ | 308.1 | Dehydrohalogenation |

Substitution Reactions

Pt(en)Cl₂ participates in ligand exchange reactions, pivotal for its interaction with biological targets:

Aquation Equilibria

-

In acidic conditions, Pt(en)Cl₂ undergoes stepwise aquation:

Pt(en)Cl₂ → [Pt(en)(H₂O)Cl]⁺ → [Pt(en)(H₂O)₂]²⁺

Equilibrium constants (K₁ = 0.15 M⁻¹, K₂ = 0.03 M⁻¹) indicate a preference for monoaquated species under physiological pH .

Reactivity with Nucleophiles

-

Thiol-containing biomolecules (e.g., glutathione) displace chloride ligands, forming Pt(en)(SR)₂ adducts. This reaction is 3× slower than cisplatin, correlating with reduced nephrotoxicity .

DNA Adduct Formation

Pt(en)Cl₂ forms bifunctional DNA crosslinks, though with distinct kinetics compared to cisplatin:

Crosslinking Kinetics

-

Binds preferentially to d(GpG) and d(GpNpG) sequences, with two-phase kinetics:

Structural Impact

-

Adducts induce localized DNA bending (~55°) and helix unwinding, disrupting replication. Repair efficiency is 40% lower than for cisplatin adducts, contributing to prolonged cytotoxicity .

Hydrosilylation Reactions

-

Catalyzes the addition of Si–H bonds to alkenes, with turnover frequencies (TOF) up to 120 h⁻¹ in polar solvents .

| Substrate | Product | Conditions | TOF (h⁻¹) |

|---|---|---|---|

| Styrene | β-Silylstyrene | Toluene, 80°C | 95 |

| 1-Octene | Triethyloctylsilane | DMF, 60°C | 120 |

Comparative Reactivity

Pt(en)Cl₂’s ethylenediamine ligand imposes distinct steric and electronic effects versus cisplatin:

| Property | Pt(en)Cl₂ | Cisplatin |

|---|---|---|

| Hydrolysis Rate (k, min⁻¹) | 0.12 | 0.35 |

| DNA Crosslink Efficiency | 65% | 85% |

| Cellular Uptake | 7.7 (Intracellular/Extracellular Ratio) | 4.2 |

Key Insights

This reactivity profile positions Pt(en)Cl₂ as a versatile scaffold for anticancer drug development and organometallic catalysis.

科学研究应用

Anticancer Applications

Mechanism of Action:

Dichloro(ethylenediamine)platinum(II) exhibits its anticancer properties primarily through its interaction with DNA. The compound forms DNA adducts, leading to cross-linking that inhibits DNA replication and transcription, ultimately triggering apoptosis in cancer cells. Studies have shown that Pt(en)Cl binds preferentially to specific DNA sequences, which can influence its effectiveness as a chemotherapeutic agent .

Case Study:

In a study investigating the binding preferences of Pt(en)Cl linked to acridine orange (AO-Pt), researchers found that the compound demonstrated distinct sequence specificity for DNA binding. The results indicated that oligo(dG) sequences were the most prevalent binding sites, suggesting potential avenues for enhancing the efficacy of platinum-based drugs through targeted delivery systems .

Comparative Analysis:

A comparison of Pt(en)Cl with cis-diamminedichloroplatinum(II) (cis-DDP) revealed that while both compounds effectively platinate DNA, Pt(en)Cl showed less selectivity for secondary binding sites. This characteristic may allow for broader applications in combination therapies .

Catalytic Applications

Homogeneous Catalysis:

Dichloro(ethylenediamine)platinum(II) is also utilized as a catalyst in various chemical reactions. Its ability to facilitate asymmetric catalytic reactions makes it valuable in organic synthesis. For instance, it has been employed in catalytic asymmetric reduction processes, showcasing its versatility beyond medicinal chemistry .

Data Table: Catalytic Applications of Pt(en)Cl

| Reaction Type | Catalyst Role | Reference |

|---|---|---|

| Asymmetric Reduction | Catalyst | |

| Homogeneous Catalysis | Catalyst | |

| Formation of Organometallic Compounds | Precursor |

Toxicology and Safety Evaluation

Toxicological Studies:

Research into the toxicological effects of dichloro(ethylenediamine)platinum(II) has highlighted its impact on cellular metal transport mechanisms. A study demonstrated that exposure to Pt(en)Cl altered iron and copper transport in non-cancerous and cancerous cell lines, indicating potential implications for metal homeostasis during treatment .

Regulatory Considerations:

The integration of Pt(en)Cl into regulatory toxicology frameworks is being explored, particularly concerning its effects on thyroid-related bioactivities and overall cellular toxicity profiles. These insights are critical for developing safety protocols for clinical applications .

作用机制

The mechanism of action of ethane-1,2-diamine;platinum(2+);dichloride involves its interaction with target molecules, such as DNA in biological systems. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is the basis for its potential use in cancer therapy .

相似化合物的比较

Similar Compounds

Dichlorobis(ethylenediamine)cobalt(III) chloride: Similar coordination complex with cobalt instead of platinum.

Tris(ethylenediamine)chromium(III) chloride: Contains chromium as the central metal ion.

Tetraamminediaquacobalt(III) chloride: Another cobalt-based coordination complex with different ligands.

Uniqueness

Dichloro(ethylenediamine)platinum(II) is unique due to the presence of platinum, which imparts distinct chemical properties and reactivity.

生物活性

Dichloro(ethylenediamine)platinum(II) (commonly referred to as cis-DEP) is a platinum-based compound that has garnered significant attention in the field of medicinal chemistry, particularly for its potential as an anticancer agent. This article explores the biological activity of cis-DEP, focusing on its mechanisms of action, cytotoxicity, and comparative studies with other platinum compounds.

Chemical Structure and Properties

Dichloro(ethylenediamine)platinum(II) has the molecular formula and a molecular weight of 326.09 g/mol. It consists of a platinum center coordinated to two chloride ions and an ethylenediamine ligand. Its structural characteristics influence its biological interactions and therapeutic efficacy.

The primary mechanism through which cis-DEP exerts its biological effects is through the formation of DNA adducts. Upon entering the cell, cis-DEP undergoes aquation, leading to the release of chloride ions and the formation of reactive species that can bind to DNA. This binding predominantly occurs at specific sequences, notably guanine-rich regions, resulting in intrastrand cross-links that disrupt DNA replication and transcription processes .

Key Findings:

- DNA Binding Sites : Studies indicate that cis-DEP preferentially binds to guanine sequences (GG, AG), forming stable adducts that inhibit cellular proliferation .

- Adduct Formation : The drug can generate both monofunctional and bifunctional adducts, with the latter being more cytotoxic due to their ability to induce double-strand breaks in DNA .

Cytotoxicity Profile

Cis-DEP has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating significant activity comparable to other platinum-based drugs like cisplatin. Research indicates that cis-DEP exhibits a distinct cytotoxic profile that may be advantageous in overcoming resistance mechanisms observed with traditional platinum therapies.

Comparative Cytotoxicity Data

| Cell Line | IC50 (µM) for Cis-DEP | IC50 (µM) for Cisplatin |

|---|---|---|

| A549 (Lung carcinoma) | 5.0 | 10.0 |

| MDA-MB-231 (Breast carcinoma) | 3.5 | 6.0 |

| B16-F10 (Melanoma) | 4.0 | 8.0 |

| CHO (Normal cell line) | 15.0 | 20.0 |

Note: IC50 values represent the concentration required to inhibit cell growth by 50% .

Case Studies and Research Findings

- Cellular Transport Mechanisms : A study investigated how cis-DEP affects metal transport within cells, revealing that it alters iron and copper accumulation in various cell types, suggesting a potential role in modulating metal homeostasis during treatment .

- Immunogenic Cell Death : Recent research demonstrated that formulations incorporating cis-DEP can induce immunogenic cell death in pancreatic cancer models, enhancing survival outcomes when combined with immunotherapeutic agents like anti-PD-1 antibodies .

- Histological Safety Profile : In vivo studies indicated that while free cis-DEP significantly reduced bone marrow cellularity, formulations utilizing nanocarriers showed no such adverse effects, suggesting improved safety profiles for therapeutic applications .

属性

IUPAC Name |

ethane-1,2-diamine;platinum(2+);dichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.2ClH.Pt/c3-1-2-4;;;/h1-4H2;2*1H;/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMABILRJNNFCPG-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.[Cl-].[Cl-].[Pt+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8Cl2N2Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14096-51-6 | |

| Record name | Dichloro(ethylenediamine)platinum(II) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14096-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。